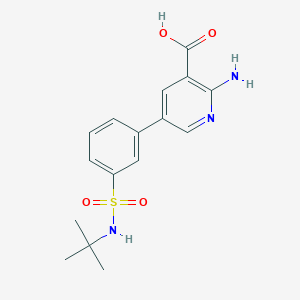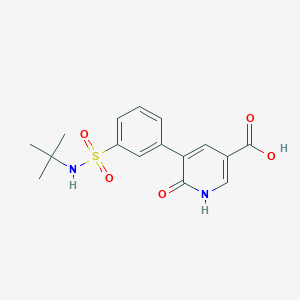
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid (5-tBSCN) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the nicotinic acid family, which has been used in the study of biological processes such as inflammation, oxidative stress, and neuronal development. 5-tBSCN has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the role of nicotinic acid receptor signaling in inflammation and oxidative stress. Additionally, it has been used to study the effects of nicotinic acid on neuronal development and synaptic plasticity. It has also been used in studies of the pharmacological effects of nicotinic acid receptor agonists and antagonists.
Mécanisme D'action
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% works by binding to nicotinic acid receptors on the surface of cells. These receptors are involved in the regulation of a variety of biological processes, such as inflammation, oxidative stress, and neuronal development. When 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% binds to these receptors, it activates them, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to promote neuronal development and synaptic plasticity. Additionally, it has been found to have anti-cancer and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic, making it safe to use in lab experiments. One of the main limitations is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. One potential direction is to further explore the effects of nicotinic acid receptor signaling on inflammation, oxidative stress, and neuronal development. Additionally, further research could be done to explore the pharmacological effects of nicotinic acid receptor agonists and antagonists. Additionally, further research could be done to explore the potential anti-cancer and anti-microbial effects of 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. Finally, further research could be done to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% as a therapeutic agent.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be synthesized using a multi-step process that involves the condensation of 3-t-butylsulfamoylphenol with 2-chloronicotinic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically conducted at a temperature of 80°C for a period of 4-6 hours. After the reaction is complete, the product is then purified by column chromatography.
Propriétés
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBNFNATBVTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

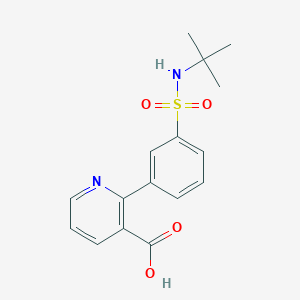
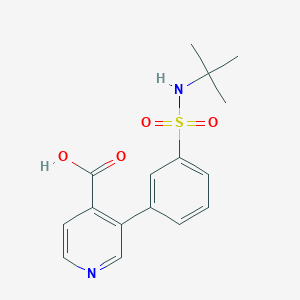

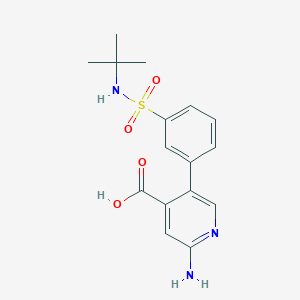
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
